molecular formula C18H28N4O B6799962 [6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone

[6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B6799962
M. Wt: 316.4 g/mol
InChI Key: XCPPVIOASAYUHX-UHFFFAOYSA-N
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Description

[6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound with a unique structure that combines a pyrimidine ring with a spirocyclic nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the spirocyclic nonane structure. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and an aldehyde or ketone.

    Introduction of the Spirocyclic Nonane: This step involves the formation of the spirocyclic structure through a cyclization reaction, often using a suitable catalyst and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace certain substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined pyrimidine and spirocyclic structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

[6-methyl-2-(methylamino)pyrimidin-4-yl]-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)15-18(8-6-5-7-9-18)11-22(15)16(23)14-10-13(3)20-17(19-4)21-14/h10,12,15H,5-9,11H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPPVIOASAYUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)N2CC3(C2C(C)C)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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